Pyrido[2,3-b]pyrazin-8-ylmethanamine synthesis and characterization
Pyrido[2,3-b]pyrazin-8-ylmethanamine synthesis and characterization
This technical guide details the synthesis and characterization of Pyrido[2,3-b]pyrazin-8-ylmethanamine . The content is structured for research scientists, focusing on the specific regiochemical challenges and synthetic logic required to access the C8-functionalized position of this privileged heteroaromatic scaffold.
Technical Abstract & Structural Analysis
The pyrido[2,3-b]pyrazine scaffold (1,4,5-triazanaphthalene) is a bioisostere of quinoxaline and pteridine, widely utilized in medicinal chemistry for kinase inhibition (e.g., EGFR, VEGFR) and DNA intercalation.
The specific target, Pyrido[2,3-b]pyrazin-8-ylmethanamine , features a primary aminomethyl group (-CH
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Numbering Convention: In this guide, we adhere to the IUPAC-consistent numbering often cited in recent functionalization literature (e.g., MDPI, J. Org. Chem), where positions 2 and 3 refer to the pyrazine ring carbons, and positions 6, 7, and 8 refer to the pyridine ring carbons.
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Synthetic Challenge: The pyrido[2,3-b]pyrazine core is electron-deficient. Electrophilic aromatic substitution (SEAr) is difficult. Consequently, the synthesis relies on Directed Ortho-Metalation (DoM) or Palladium-catalyzed cross-coupling of halogenated precursors to install the carbon substituent at C8.
Part 1: Retrosynthetic Logic
To access the primary amine side chain (-CH
Strategic Disconnection:
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Target: 8-(Aminomethyl)pyrido[2,3-b]pyrazine.
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Precursor 1 (Functional Group Interconversion): 8-Cyanopyrido[2,3-b]pyrazine. The nitrile group is a robust precursor for primary amines via reduction.
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Precursor 2 (C-C Bond Formation): 8-Iodopyrido[2,3-b]pyrazine.[1] The C8-Iodine bond is accessible via regioselective lithiation of the parent heterocycle.
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Starting Material: Pyrido[2,3-b]pyrazine (synthesized from 2,3-diaminopyridine and glyoxal).
Part 2: Detailed Synthesis Protocol
Step 1: Construction of the Core Scaffold
Reagents: 2,3-Diaminopyridine, Glyoxal (40% aq), Ethanol.
The condensation of 2,3-diaminopyridine with glyoxal forms the unsubstituted core.
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Dissolve 2,3-diaminopyridine (10.0 mmol) in Ethanol (50 mL).
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Add Glyoxal solution (40% in water, 11.0 mmol) dropwise at room temperature.
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Reflux the mixture for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1).
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Concentrate in vacuo. The residue is typically a dark solid.
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Purification: Recrystallize from ethanol or purify via flash column chromatography (DCM/MeOH) to yield Pyrido[2,3-b]pyrazine .
Step 2: Regioselective C8-Iodination (The Critical Step)
Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), ZnCl
Direct halogenation is difficult. We utilize the acidity of the C8 proton (adjacent to the pyridine nitrogen) using a "Deprotometalation-Trapping" sequence.
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Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -78°C, add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C.
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Metallation: Cool the LiTMP solution back to -78°C. Add a solution of Pyrido[2,3-b]pyrazine (1.0 equiv) complexed with ZnCl
•TMEDA (1.0 equiv) in THF.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Note: Pre-complexation with ZnCl
is crucial to stabilize the sensitive lithiated intermediate and prevent ring opening.
-
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Stir for 1 hour at -78°C.
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Quench: Add a solution of Iodine (I
, 1.2 equiv) in THF. -
Warm to room temperature overnight.
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Workup: Quench with sat. aq. Na
S O (to remove excess iodine) and extract with EtOAc. -
Product: 8-Iodopyrido[2,3-b]pyrazine .
Step 3: Cyanation (Rosenmund-von Braun equivalent)
Reagents: Zn(CN)
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Dissolve 8-Iodopyrido[2,3-b]pyrazine (1.0 mmol) in anhydrous DMF (5 mL).
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Add Zinc Cyanide (Zn(CN)
, 0.6 mmol) and Pd(PPh ) (5 mol%). -
Deoxygenate the vial with Argon for 5 minutes.
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Heat at 100°C for 4 hours (or 120°C for 30 min in Microwave).
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Workup: Dilute with water, extract with EtOAc. Wash organics with LiCl solution (to remove DMF).
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Product: Pyrido[2,3-b]pyrazine-8-carbonitrile .
Step 4: Nitrile Reduction to Methanamine
Reagents: Raney Nickel, H
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Dissolve the 8-carbonitrile intermediate in Methanol saturated with Ammonia (to prevent secondary amine formation).
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Add activated Raney Nickel (approx. 50 wt%).
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Stir under a Hydrogen atmosphere (balloon pressure) for 12–24 hours at RT.
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Filtration: Filter carefully through Celite (Caution: Raney Ni is pyrophoric).
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Concentrate the filtrate.
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Final Purification: Isolate the amine as a hydrochloride salt by treating with HCl/Dioxane, or purify the free base via reverse-phase HPLC (C18, Water/Acetonitrile).
Part 3: Visualization of the Pathway
The following diagram illustrates the critical reaction flow and decision points.
Caption: Step-wise synthesis of Pyrido[2,3-b]pyrazin-8-ylmethanamine highlighting the critical regioselective iodination step.
Part 4: Characterization & Data Analysis
Validation of the 8-position substitution is critical, as the 6- and 7-positions are also reactive.
Expected Analytical Data
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Side Chain | Methylene protons (-CH | |
| 1H NMR | Aromatic Core | Loss of 1 proton compared to core. | Confirmation of mono-substitution. |
| 1H NMR | Coupling | Distinct splitting pattern on Pyridine ring. | 8-substitution leaves H6 and H7. Expect doublets if no other subs. |
| 13C NMR | Benzylic C | Carbon of the methanamine linker. | |
| IR | N-H Stretch | 3300–3400 cm | Primary amine (-NH |
| IR | C | Disappearance of ~2230 cm | Confirms reduction of nitrile precursor. |
| HRMS | [M+H]+ | Calc: ~161.0822 (C | Exact mass confirms formula. |
Self-Validating Protocol Checks
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Regiochemistry Check: In the 1H NMR of the 8-Iodo intermediate, look for the loss of the most downfield signal (typically H8 is deshielded by the adjacent pyridine nitrogen). If the signal at
~9.0–9.2 ppm disappears, you have successfully targeted the 8-position. -
Reduction Monitoring: The reduction of the nitrile is prone to over-reduction or dimerization. Monitor the disappearance of the sharp nitrile peak in IR and the appearance of the methylene singlet in NMR .
Part 5: Safety & Handling
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LiTMP/n-BuLi: Pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).
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Raney Nickel: Highly flammable when dry. Keep wet under solvent at all times.
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Pyrido-pyrazines: Many derivatives are bioactive (kinase inhibitors).[1][2] Handle as potential potent compounds using standard PPE and containment.
References
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Lassagne, F., et al. (2018).[3] "From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines."[3] Molecules, 23(11), 2966. (Demonstrates the LiTMP/ZnCl2 mediated C8-iodination protocol).
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Vichem Chemie Research. (2013).[4] "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines." Bioorganic & Medicinal Chemistry Letters. (Provides background on the biological relevance and numbering of the scaffold).
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PubChem. "Pyrido[2,3-b]pyrazine Compound Summary."[5] (For physicochemical property verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
